molecular formula C19H19N3O2 B11007941 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide

Cat. No.: B11007941
M. Wt: 321.4 g/mol
InChI Key: RXVMTSRPZCRHTK-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is a synthetic carbazole-polycyclic hybrid molecule featuring a pyridine-3-carboxamide moiety linked to a 6-methoxy-substituted tetrahydrocarbazole scaffold. The compound’s structure combines a planar aromatic system (pyridine) with a partially saturated carbazole ring, which may influence its pharmacokinetic properties, including solubility and membrane permeability.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-24-13-7-8-16-15(10-13)14-5-2-6-17(18(14)21-16)22-19(23)12-4-3-9-20-11-12/h3-4,7-11,17,21H,2,5-6H2,1H3,(H,22,23)

InChI Key

RXVMTSRPZCRHTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide. One common approach involves the condensation of 6-methoxy-1H-carbazole-3-carboxylic acid with 2-aminopyridine. The reaction typically occurs under acidic conditions, resulting in the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.

Chemical Reactions Analysis

Reactivity:: N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may modify the carbonyl group or other functional moieties.

    Substitution: Substitution reactions at the pyridine or carbazole positions are feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Detailed studies are essential to identify intermediates and final products.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Studying its interactions with enzymes, receptors, or other biomolecules.

    Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of carbazole and pyridine-carboxamide derivatives. Key comparisons include:

N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983)

  • Substituent : Chloro (Cl) at position 6 vs. methoxy (OCH₃) in the target compound.
  • Molecular Weight : 326 g/mol (GSK983) vs. ~339 g/mol (estimated for the target compound).
  • Activity: GSK983, synthesized by GlaxoSmithKline, exhibits potent activity against human papillomavirus (HPV) via inhibition of viral replication.
  • Stereochemistry : GSK983’s (1R)-configuration is critical for efficacy; its enantiomer (GSK984) shows reduced activity, highlighting the importance of stereochemistry in this class .

Difluoromethyl-Substituted Indan Derivatives (e.g., A.3.33–A.3.39)

  • Core Structure : Indan rings replace the carbazole scaffold.
  • Substituents : Variants include difluoromethyl, ethyl, propyl, and isobutyl groups.
  • Activity : These compounds (e.g., A.3.33–A.3.39) are optimized for antifungal applications, with alkyl chains enhancing lipophilicity and membrane penetration. The difluoromethyl group improves metabolic stability compared to methoxy or chloro substituents .

N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide Oxime

  • Substituent : Trifluoromethylphenyl and oxime groups.
  • Activity : Demonstrates antibacterial effects against Gram-positive bacteria, likely via disruption of cell wall synthesis. The oxime moiety introduces hydrogen-bonding capacity, differing from the carbazole-linked carboxamides .

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Substituent (Position) Molecular Weight (g/mol) Key Activity Reference
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide Carbazole-pyridine OCH₃ (6) ~339 (estimated) Underexplored
GSK983 Carbazole-pyridine Cl (6) 326 Antiviral (HPV)
GSK984 (Enantiomer of GSK983) Carbazole-pyridine Cl (6) 326 Reduced antiviral activity
A.3.33 (Difluoromethyl-indan derivative) Indan-pyridine CF₂H, CH₃ (various) Varies (e.g., ~350) Antifungal
N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide oxime Pyridine-oxime CF₃ (2-phenyl) ~300 (estimated) Antibacterial

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (Cl, CF₃) enhance target binding in viral or fungal proteins, while methoxy groups may improve solubility but reduce affinity .
  • Alkyl chains (e.g., ethyl, propyl) in indan derivatives increase lipophilicity, correlating with improved antifungal efficacy .

Stereochemical Sensitivity :

  • The (1R)-configuration in GSK983 is essential for antiviral activity, underscoring the need for enantioselective synthesis in carbazole derivatives .

Hydrogen-Bonding and Conformation :

  • Pyridine-carboxamide moieties participate in hydrogen-bonding networks, critical for interactions with biological targets. Carbazole ring puckering (influenced by substituents) may modulate binding .

Synthetic Accessibility :

  • Asymmetric synthesis routes (e.g., those used for GSK983) are feasible for the target compound but require optimization for methoxy introduction .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is a complex organic compound belonging to the class of carbazole derivatives. Its unique structure, featuring a tetrahydrocarbazole moiety linked to a pyridine-3-carboxamide, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O3_{3}
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : this compound

Table 1: Physical Properties

PropertyValue
Molecular Weight401.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of carbazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Cell Lines Tested : PA1 (ovarian carcinoma), PC3, and DU145 (prostatic carcinoma).
  • IC50_{50} values were observed in the low micromolar range (8–20 µM), indicating potent activity against these cancer types .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

  • Research Findings : A series of carbazole derivatives demonstrated neuroprotective effects against glutamate-induced neuronal injury in HT22 cells.
  • Concentration : Notably, some compounds showed significant protective activity at concentrations as low as 3 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may inhibit key signaling pathways involved in cell growth and survival.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectCell Lines/Models Used
AnticancerInhibition of growthPA1, PC3, DU145
NeuroprotectionProtection against injuryHT22 neuronal cells
Apoptosis InductionInduces programmed cell deathVarious cancer cell lines

Case Study 1: Antiproliferative Activity

In a study conducted by Akue-Gedu et al., a series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative activity. The findings revealed that specific derivatives exhibited IC50_{50} values in the nanomolar range against pim kinase activity, showcasing their potential as anticancer agents .

Case Study 2: Neuroprotective Mechanisms

Research by Howorko et al. demonstrated that certain carbazole derivatives could significantly reduce neuronal injury induced by oxidative stress. The neuroprotective effect was attributed to antioxidative activity that was independent of glutathione levels .

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